Cas no 1345728-51-9 (4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1))

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)
- QBCZSQPPXBMBLB-UHFFFAOYSA-N
- DB-152926
- 1345728-51-9
- SCHEMBL14716385
- 4-(hydroxymethyl)piperidine-4-carbonitrile;hydrochloride
- 4-(Hydroxymethyl)-4-piperidinecarbonitrile hydrochloride
- CS-0376238
- 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride
- F83893
-
- MDL: MFCD31801567
- インチ: 1S/C7H12N2O.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-4,6H2;1H
- InChIKey: QBCZSQPPXBMBLB-UHFFFAOYSA-N
- ほほえんだ: C(C1(CCNCC1)CO)#N.Cl
計算された属性
- せいみつぶんしりょう: 176.0716407g/mol
- どういたいしつりょう: 176.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446908-250mg |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | 98% | 250mg |
¥2872 | 2023-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446908-1g |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | 98% | 1g |
¥5896 | 2023-02-28 | |
AstaTech | F83893-1/G |
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE |
1345728-51-9 | 95% | 1g |
$857 | 2023-09-18 | |
AstaTech | F83893-5/G |
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE |
1345728-51-9 | 95% | 5g |
$1975 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446908-100mg |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | 98% | 100mg |
¥2154 | 2023-02-28 | |
Aaron | AR024VPA-250mg |
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride |
1345728-51-9 | 97% | 250mg |
$332.00 | 2025-02-13 | |
Aaron | AR024VPA-5g |
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride |
1345728-51-9 | 97% | 5g |
$1412.00 | 2025-02-13 | |
Aaron | AR024VPA-100mg |
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride |
1345728-51-9 | 97% | 100mg |
$200.00 | 2025-02-13 | |
AstaTech | F83893-0.25/G |
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE |
1345728-51-9 | 95% | 0.25g |
$452 | 2023-09-18 | |
1PlusChem | 1P024VGY-100mg |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | ≥97.0% | 100mg |
$361.00 | 2023-12-22 |
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 関連文献
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)に関する追加情報
Introduction to 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1), with the CAS number 1345728-51-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound belongs to the piperidine class, a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom. The presence of both a nitrile group and a hydroxymethyl substituent in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more versatile for use in biochemical assays and drug development processes. The structural features of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting neurological and cardiovascular disorders.
In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives due to their ability to interact with biological targets such as enzymes and receptors. The nitrile group in 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) can serve as a versatile handle for further functionalization, allowing chemists to modify the molecule and tailor its biological activity. This flexibility has led to its incorporation into numerous research projects aimed at developing new drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of small-molecule inhibitors that modulate the activity of kinases and other enzymes implicated in cancer progression. The hydroxymethyl group provides a site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can enhance binding affinity to biological targets.
Recent studies have highlighted the potential of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) in the development of treatments for neurodegenerative diseases. Piperidine derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme whose overactivity is associated with conditions such as Alzheimer's disease. The unique structural motif of this compound allows it to mimic natural substrates and compete with them for enzymatic binding sites, thereby reducing acetylcholine degradation and alleviating symptoms.
The synthesis of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the piperidine ring. Subsequent functionalization steps introduce the nitrile and hydroxymethyl groups at the desired positions. The final step involves salt formation with hydrochloric acid to improve solubility and stability.
In industrial settings, 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) is often produced on a scale suitable for pilot plant and commercial applications. Its robust synthetic route ensures high yield and purity, making it an attractive choice for pharmaceutical manufacturers seeking reliable starting materials for drug development. The compound's stability under various storage conditions further enhances its practicality as an intermediate in large-scale chemical processes.
The growing body of research on 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) underscores its importance in advancing chemical biology and drug discovery efforts. As scientists continue to explore new therapeutic strategies, compounds like this one will play a crucial role in developing innovative treatments for a wide range of diseases. The ability to modify its structure while maintaining biological activity makes it a cornerstone in the synthesis of next-generation pharmaceuticals.
Future directions in the study of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) may include exploring its potential as a scaffold for drug design or investigating novel synthetic pathways that improve its production efficiency. Advances in computational chemistry and high-throughput screening techniques will likely accelerate these efforts by enabling rapid identification of promising derivatives and optimization of their pharmacological properties.
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